(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C31H23N3O and its molecular weight is 453.545. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)-2-(3-methoxyphenyl)prop-2-enenitrile, often referred to as a biphenyl-substituted pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrazole ring substituted with biphenyl and methoxyphenyl groups, which may contribute to its biological activity. The molecular formula is C22H19N3, with a molecular weight of approximately 341.41 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study noted that analogs of pyrazole showed cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values for these compounds were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating a promising therapeutic potential .
Table 1: Anticancer Activity of Pyrazole Derivatives
Anticonvulsant Activity
The anticonvulsant properties of related pyrazole compounds have also been explored. In animal models, certain pyrazole derivatives exhibited significant protective effects against seizures induced by maximal electroshock (MES). The ED50 values for some derivatives were reported to be comparable or superior to those of established anticonvulsants like phenobarbital .
Table 2: Anticonvulsant Activity of Pyrazole Derivatives
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific substituents on the pyrazole ring significantly influences the biological activity. For example, the introduction of electron-withdrawing groups on the phenyl rings enhances anticancer activity, while methoxy substituents improve solubility and bioavailability .
Table 3: Summary of SAR Findings
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing | Increased anticancer activity |
Methoxy group | Improved solubility |
Alkyl substituents | Enhanced CNS penetration |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, compound this compound was tested against A-431 cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that observed for conventional chemotherapeutics.
Case Study 2: Anticonvulsant Effectiveness
Another study assessed the anticonvulsant efficacy of this compound in a mouse model subjected to MES. The compound exhibited notable protective effects with an ED50 comparable to that of phenobarbital, suggesting its potential as a novel anticonvulsant agent.
Properties
IUPAC Name |
(Z)-2-(3-methoxyphenyl)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O/c1-35-30-14-8-11-26(20-30)27(21-32)19-28-22-34(29-12-6-3-7-13-29)33-31(28)25-17-15-24(16-18-25)23-9-4-2-5-10-23/h2-20,22H,1H3/b27-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIDHDYMAFIHDW-ZXVVBBHZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=CC2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.